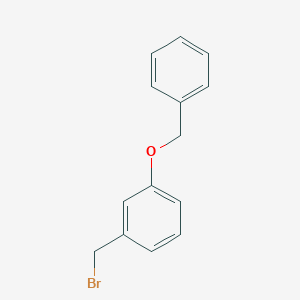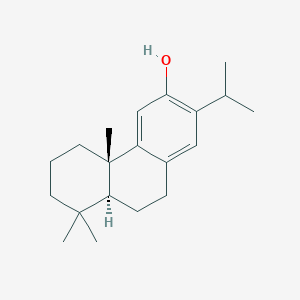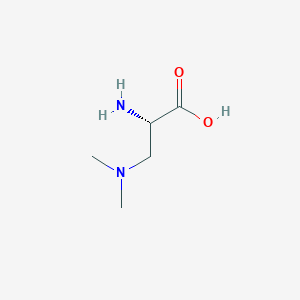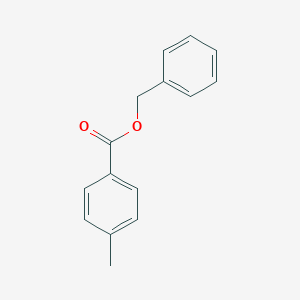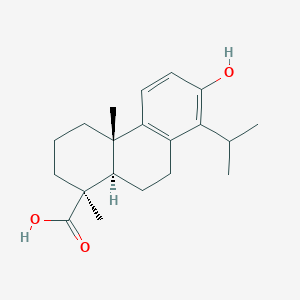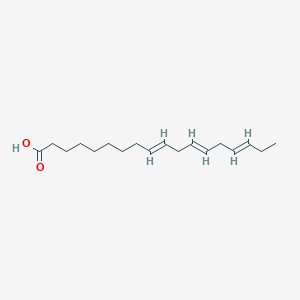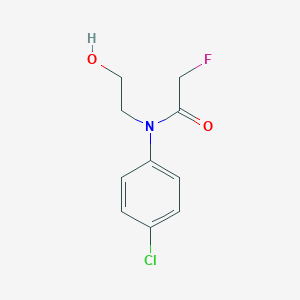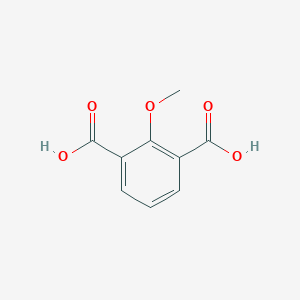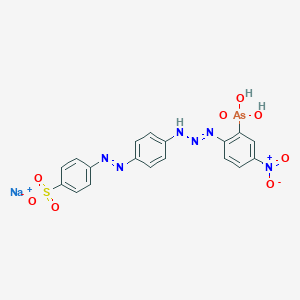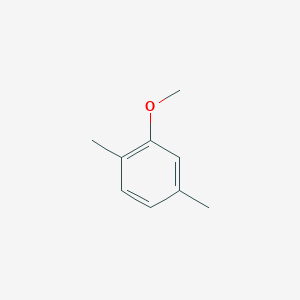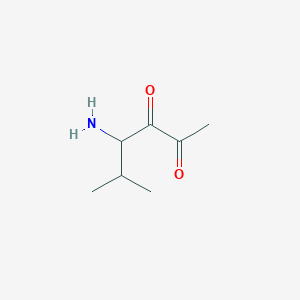
4-Amino-5-methylhexane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-methylhexane-2,3-dione, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential as a performance-enhancing agent. DMHA is structurally similar to DMAA, a compound that was previously used in dietary supplements before being banned by the FDA. DMHA is believed to have similar effects to DMAA, but with fewer side effects.
Wirkmechanismus
4-Amino-5-methylhexane-2,3-dione is believed to work by increasing levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can improve focus and energy levels. It may also increase blood flow to the muscles, which can improve endurance and performance.
Biochemische Und Physiologische Effekte
4-Amino-5-methylhexane-2,3-dione has been shown to increase heart rate, blood pressure, and body temperature, which can improve athletic performance. It may also increase levels of glucose and fatty acids in the blood, which can provide additional energy to the body. However, these effects may also have potential negative consequences on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-5-methylhexane-2,3-dione has several advantages for use in lab experiments, including its ability to improve cognitive performance and athletic performance. However, its potential side effects on the cardiovascular system must be carefully considered, and further research is needed to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 4-Amino-5-methylhexane-2,3-dione, including its potential as a treatment for cognitive disorders such as ADHD and Alzheimer's disease. It may also have potential as a treatment for depression and anxiety. Additionally, further research is needed to fully understand its safety and efficacy as a performance-enhancing agent.
Synthesemethoden
4-Amino-5-methylhexane-2,3-dione can be synthesized through a variety of methods, including the reaction of 5-methylhexan-2-one with hydroxylamine hydrochloride and sodium acetate. Another method involves the reaction of 4-methylhexan-2-one with hydroxylamine hydrochloride and sodium acetate, followed by a reaction with nitrous acid.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-methylhexane-2,3-dione has been studied for its potential as a performance-enhancing agent, particularly in the areas of athletic performance and cognitive function. Research has shown that 4-Amino-5-methylhexane-2,3-dione may increase focus, energy, and endurance, as well as improve reaction time and cognitive performance.
Eigenschaften
CAS-Nummer |
130476-77-6 |
|---|---|
Produktname |
4-Amino-5-methylhexane-2,3-dione |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
4-amino-5-methylhexane-2,3-dione |
InChI |
InChI=1S/C7H13NO2/c1-4(2)6(8)7(10)5(3)9/h4,6H,8H2,1-3H3 |
InChI-Schlüssel |
FNXXKGZIPMIYAA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(=O)C)N |
Kanonische SMILES |
CC(C)C(C(=O)C(=O)C)N |
Synonyme |
2,3-Hexanedione, 4-amino-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



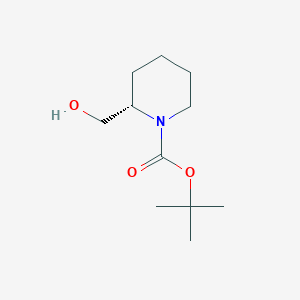
![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
